4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine
Overview
Description
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a 3,4-dichlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dichlorophenylhydrazine , have been used in the preparation of other compounds, suggesting that they may interact with various biological targets.
Mode of Action
Related compounds like dcmu, a herbicide, inhibits photosynthesis by blocking the electron flow from photosystem ii to plastoquinone
Biochemical Pathways
Related compounds like dcmu interrupt the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy . This could suggest that 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine might affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
Related compounds like 3,4-dichloromethylphenidate are primarily metabolized by the liver and excreted predominantly in the urine . This could suggest that this compound might have similar ADME properties, but more research is needed to confirm this.
Action Environment
Related compounds like propanil affect non-target organisms and present severe risks for birds, small mammals, and several species of the aquatic biota . This could suggest that environmental factors might similarly influence the action of this compound, but more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with reactive oxygen species (ROS) and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which are involved in oxidative stress responses . These interactions suggest that this compound may have antioxidant properties and could be useful in mitigating oxidative damage in cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in PC12 cells, this compound has been found to protect against hydrogen peroxide-induced oxidative damage by upregulating the expression of HO-1 and GCLC proteins . This indicates that the compound can enhance cellular antioxidant defenses and promote cell survival under stress conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit certain enzymes and activate others, leading to changes in gene expression and cellular function. For instance, the compound can inhibit the activity of photosystem II by blocking the plastoquinone binding site, thereby disrupting electron flow and affecting photosynthesis . Additionally, it can activate antioxidant response elements, leading to the upregulation of protective genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has shown sustained protective effects against oxidative stress in cell culture models .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative damage . At higher doses, it may exhibit toxic or adverse effects, including tissue irritation and potential toxicity to organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and alter the levels of certain metabolites, further influencing cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial proteins and influence energy metabolism and oxidative stress responses. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1,3-oxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEAFEREKSEPIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC(=N2)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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